Illuminating Cellular RNA: A Technical Guide to the Photophysical Properties of DFHBI-2T Analogs Bound to the Broccoli Aptamer
Illuminating Cellular RNA: A Technical Guide to the Photophysical Properties of DFHBI-2T Analogs Bound to the Broccoli Aptamer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of the fluorogenic system composed of the Broccoli RNA aptamer and its activating ligand, DFHBI, with a focus on the well-characterized derivatives DFHBI and DFHBI-1T. This system represents a powerful tool for the real-time visualization of RNA in living cells, offering an alternative to fluorescent proteins for RNA tracking and quantification. This document details the quantitative photophysical parameters, experimental methodologies for their characterization, and the underlying mechanism of fluorescence activation.
A note on DFHBI-2T: While this guide focuses on the photophysical properties of DFHBI and its derivatives bound to the Broccoli aptamer, specific data for a variant denoted as "DFHBI-2T" is not extensively available in the reviewed literature. The information presented herein pertains to the widely studied and characterized analogs, which are foundational to the application of this technology.
Core Photophysical Properties
The fluorescence of DFHBI and its derivatives is significantly enhanced upon binding to the Broccoli aptamer.[1][2] This "light-up" phenomenon is attributed to the rigidification of the fluorophore within the aptamer's binding pocket, which restricts non-radiative decay pathways.[2] The Broccoli aptamer, a 49-nucleotide RNA sequence, was developed through in vitro selection to bind DFHBI and its derivatives with high affinity and activate their fluorescence.[3][4]
Quantitative Data Summary
The following tables summarize the key photophysical and biochemical properties of DFHBI and its derivatives when complexed with the Broccoli aptamer. These parameters are crucial for designing and interpreting experiments using this fluorescent reporter system.
| Property | Broccoli-DFHBI Complex | Broccoli-DFHBI-1T Complex | Reference(s) |
| Excitation Maximum (λex) | 450 nm | 472 nm | [3][4] |
| Emission Maximum (λem) | 501 nm | 507 nm | [3][4] |
| Extinction Coefficient (ε) | Not specified | 28,900 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | Not specified | 0.414 | [5] |
| Dissociation Constant (Kd) | Not specified | 305 ± 39 nM | [5] |
| Melting Temperature (Tm) | Not specified | ~48 °C | [3][4] |
| Property | Broccoli-BI Complex | Reference(s) |
| Excitation Maximum (λex) | 470 nm | [5] |
| Emission Maximum (λem) | 505 nm | [5] |
| Extinction Coefficient (ε) | 33,600 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | 0.669 | [5] |
| Dissociation Constant (Kd) | 51 ± 5 nM | [5] |
| Melting Temperature (Tm) | ~60 °C | [5] |
Experimental Protocols
Accurate characterization of the photophysical properties of the Broccoli-DFHBI system is essential for its effective use. The following are detailed methodologies for key experiments.
Fluorescence Spectroscopy
This protocol outlines the determination of the excitation and emission spectra of the Broccoli-fluorophore complex.
Materials:
-
Purified Broccoli RNA aptamer
-
DFHBI or DFHBI-1T stock solution (in DMSO)
-
RNA folding buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl₂)[5]
-
Fluorometer
Procedure:
-
RNA Annealing: Dilute the purified Broccoli RNA to the desired concentration (e.g., 10 µM) in RNA folding buffer.[5] Heat the solution to 95°C for 3 minutes and then allow it to cool slowly to room temperature to ensure proper folding.[6]
-
Complex Formation: Add the DFHBI or DFHBI-1T stock solution to the annealed RNA solution to a final concentration of approximately 200 nM.[5] Incubate at room temperature for 15-30 minutes to allow for binding.
-
Emission Spectrum Measurement: Set the excitation wavelength on the fluorometer to the known or expected maximum (e.g., 472 nm for DFHBI-1T).[3] Scan a range of emission wavelengths (e.g., 480 nm to 600 nm) to determine the emission maximum.
-
Excitation Spectrum Measurement: Set the emission wavelength to the determined maximum. Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm) to determine the excitation maximum.
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.
Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of fluorescence. It is typically determined relative to a known standard.
Materials:
-
Broccoli-fluorophore complex (prepared as above)
-
Quantum yield standard with a similar excitation and emission range (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the Broccoli-fluorophore complex and the quantum yield standard at the excitation wavelength using the UV-Vis spectrophotometer. Adjust the concentrations of both solutions to have a similar absorbance value (typically < 0.1) to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Dissociation Constant (Kd) Determination
The dissociation constant (Kd) reflects the binding affinity between the Broccoli aptamer and the fluorophore.
Materials:
-
Annealed Broccoli RNA aptamer
-
DFHBI or DFHBI-1T stock solution
-
RNA folding buffer
-
Fluorometer or plate reader
Procedure:
-
Titration Setup: Prepare a series of solutions with a fixed concentration of Broccoli RNA (e.g., 50 nM) and increasing concentrations of the fluorophore.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum after allowing the binding to reach equilibrium.
-
Data Analysis: Plot the fluorescence intensity as a function of the fluorophore concentration. Fit the data to a binding isotherm, such as the Hill equation, to determine the Kd value.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of the Broccoli-DFHBI system.
Caption: Experimental workflow for characterizing Broccoli-fluorophore complexes.
Caption: Mechanism of fluorescence activation in the Broccoli-DFHBI system.
References
- 1. mdpi.com [mdpi.com]
- 2. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
